N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules. The presence of the benzyl and ethyl groups further enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of an indole derivative with benzyl and ethyl amines under specific conditions. One common method involves the acylation of the indole derivative with an acyl chloride, followed by the introduction of the benzyl and ethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted indole compounds.
Scientific Research Applications
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyl and ethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenyl-purin-9-yl)acetamide
- N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
Uniqueness
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the indole core and the presence of both benzyl and ethyl groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-21(13-14-8-4-3-5-9-14)19(23)18(22)16-12-20-17-11-7-6-10-15(16)17/h3-12,20H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTCNWDWHFJXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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